molecular formula C15H19NO3 B14629742 2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- CAS No. 55755-86-7

2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-

Katalognummer: B14629742
CAS-Nummer: 55755-86-7
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: UQHOLWAPQAEPNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- is a chemical compound with a complex structure that includes a pyrrolidinedione core and a phenyl group substituted with a 2-methylpropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- typically involves the reaction of a pyrrolidinedione derivative with a phenyl compound substituted with a 2-methylpropoxy group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The phenyl group and other substituents can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the phenyl group.

Wissenschaftliche Forschungsanwendungen

2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Pyrrolidinedione, 1-methyl-: A related compound with a similar pyrrolidinedione core but different substituents.

    2,5-Pyrrolidinedione, 3-phenyl-: Another similar compound with a phenyl group but lacking the 2-methylpropoxy substitution.

Uniqueness

2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.

Eigenschaften

CAS-Nummer

55755-86-7

Molekularformel

C15H19NO3

Molekulargewicht

261.32 g/mol

IUPAC-Name

3-methyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H19NO3/c1-10(2)9-19-12-6-4-11(5-7-12)15(3)8-13(17)16-14(15)18/h4-7,10H,8-9H2,1-3H3,(H,16,17,18)

InChI-Schlüssel

UQHOLWAPQAEPNX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=CC=C(C=C1)C2(CC(=O)NC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.